molecular formula C14H19F2NO3 B2695991 Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-YL]carbamate CAS No. 1465348-89-3

Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-YL]carbamate

Cat. No.: B2695991
CAS No.: 1465348-89-3
M. Wt: 287.307
InChI Key: KTXOUAFNAZOJFT-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-YL]carbamate is a chemical compound that features a tert-butyl group, a difluorophenyl group, and a hydroxypropan-2-yl group

Properties

IUPAC Name

tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NO3/c1-8(17-13(19)20-14(2,3)4)12(18)11-9(15)6-5-7-10(11)16/h5-8,12,18H,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXOUAFNAZOJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=C(C=CC=C1F)F)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-YL]carbamate typically involves the reaction of tert-butyl carbamate with a suitable difluorophenyl derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-YL]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products with high efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction may produce difluorophenyl alcohols .

Scientific Research Applications

Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-YL]carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-YL]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluorophenyl group and the hydroxypropan-2-yl group may enhance its reactivity and biological activity compared to similar compounds .

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